3-[4-(sec-Butyl)phenoxy]piperidine
Description
3-[4-(sec-Butyl)phenoxy]piperidine (CAS: 946759-32-6) is a piperidine derivative featuring a phenoxy group substituted at the 4-position with a sec-butyl alkyl chain. Its molecular formula is C₁₅H₂₃NO (MW: 233.35 g/mol) . The sec-butyl group introduces chirality and moderate lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
3-(4-butan-2-ylphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-3-12(2)13-6-8-14(9-7-13)17-15-5-4-10-16-11-15/h6-9,12,15-16H,3-5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGZCROKIXTFHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[4-(sec-Butyl)phenoxy]piperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C15H23NO
- Molecular Weight : 233.35 g/mol
- Structural Characteristics : The compound features a piperidine ring substituted with a sec-butyl phenoxy group, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that compounds containing piperidine structures often exhibit diverse pharmacological effects, including:
- Hsp70 Inhibition : Similar compounds have shown the ability to inhibit Hsp70, a chaperone protein involved in protein folding and protection against stress .
- Tau Aggregation Modulation : In vitro studies suggest that piperidine derivatives can influence tau protein aggregation, which is significant for neurodegenerative diseases .
Antimicrobial Activity
Piperidine derivatives have also been evaluated for antimicrobial properties. For instance, structural analogs have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi . The Minimum Inhibitory Concentration (MIC) values for related compounds suggest that modifications in the piperidine structure can enhance antimicrobial potency.
Study on Hsp70 Inhibition
In an investigation focusing on Hsp70 inhibitors, compounds with similar structures to this compound were tested for their ability to lower tau levels in cell cultures. The study found that while some compounds effectively reduced tau aggregation, others increased tau levels due to cytotoxicity effects . This highlights the complexity of predicting biological outcomes based solely on structural characteristics.
Antiviral Screening
A set of piperazine derivatives was screened for antiviral activity against various viruses. Compounds with similar phenoxy substitutions showed promising results against CVB-2 and HSV-1, suggesting that this compound could possess similar antiviral properties .
Table 1: Antiviral Activity of Piperidine Derivatives
| Compound | Virus Targeted | EC50 (µM) | CC50 (µM) |
|---|---|---|---|
| 3g | HSV-1 | 31 | 92 |
| 3f | CVB-2 | 44 | >96 |
Table 2: Antimicrobial Activity (MIC Values)
| Compound | S. aureus MIC (µM) | P. aeruginosa MIC (µM) | C. albicans MIC (µM) |
|---|---|---|---|
| Compound A | >100 | >100 | >100 |
| Compound B | 4 | 0.8 | – |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 3-[4-(sec-Butyl)phenoxy]piperidine and related compounds:
Key Findings from Comparative Studies
Impact of Substituents on Receptor Binding: Triazole and Chlorine Groups: Compound 3m () incorporates a 4-chlorophenyl-triazole moiety, which enhances H₃R antagonistic activity compared to alkyl-substituted derivatives. The triazole group facilitates hydrogen bonding, while chlorine increases lipophilicity .
Alkyl Chain Effects: sec-Butyl vs. tert-Butyl: The sec-butyl group in this compound provides moderate steric hindrance and lipophilicity, whereas Fenpropidin (tert-butyl) exhibits greater bulkiness, correlating with fungicidal efficacy . Branched vs.
Chirality and Stereochemistry: The (3S,4R) configuration in fluorophenyl-piperidine derivatives () highlights the critical role of stereochemistry in receptor interaction.
Safety and Solubility: Hydrochloride salts (e.g., 3-{[2-(sec-Butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride, ) improve water solubility but retain irritant properties (Xi classification), a common trait among piperidine derivatives .
Preparation Methods
Formation of the Phenoxy Intermediate
- Starting Material: sec-Butylphenol (4-substituted with sec-butyl group).
- Key Reaction: Halogenation of sec-butylphenol to generate the corresponding aryl halide (usually bromide or chloride).
- Conditions: Use of halogenating agents such as bromine or thionyl chloride under controlled temperature to avoid side reactions.
- Purpose: The halogenated intermediate acts as an electrophile for nucleophilic substitution.
Nucleophilic Substitution with Piperidine
- Reaction: The halogenated phenoxy intermediate undergoes nucleophilic substitution with piperidine.
- Conditions: Typically carried out in an organic solvent (e.g., ethanol/water mixture) with a base such as potassium carbonate to deprotonate piperidine and facilitate substitution.
- Catalysts/Additives: Potassium iodide is often used catalytically to enhance reaction rates.
- Outcome: Formation of the 3-[4-(sec-Butyl)phenoxy]piperidine free base.
Salt Formation (Hydrochloride)
- Purpose: Conversion of the free base to a more stable and isolable hydrochloride salt.
- Procedure: Treatment with hydrochloric acid under controlled conditions.
- Result: Improved purity, stability, and handling properties for the compound.
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes | Yield Optimization Techniques |
|---|---|---|---|
| Halogenation of sec-butylphenol | Bromine or SOCl2, controlled temperature | Avoid over-halogenation | Use of inert atmosphere, temperature control |
| Nucleophilic substitution | Piperidine, K2CO3, KI (catalytic), EtOH/H2O | Reflux conditions, base to neutralize acid | Use of catalytic KI improves substitution rate |
| Hydrochloride salt formation | HCl gas or aqueous HCl | Controlled addition to avoid decomposition | Careful pH monitoring to ensure salt formation |
Research Findings from Literature
- The synthetic route involving halogenation followed by nucleophilic substitution is well-established for phenoxy-piperidine derivatives.
- Modifications such as the use of potassium iodide as a catalyst and ethanol/water solvent mixtures enhance reaction efficiency and yield.
- Protonation studies indicate that the nitrogen in the piperidine ring is the primary site for salt formation, which is crucial for isolating the hydrochloride salt.
- Alternative synthetic strategies involve Mitsunobu coupling or sulfonyl activation of hydroxymethylpiperidine intermediates, followed by nucleophilic substitution with phenols, but these are more complex and less direct for this specific compound.
Summary Table of Preparation Methods
| Preparation Step | Description | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| 1. Phenoxy Intermediate Formation | Halogenation of sec-butylphenol | Bromine or thionyl chloride, controlled temp | Straightforward, good selectivity | Requires careful control to avoid side reactions |
| 2. Nucleophilic Substitution | Reaction of halide with piperidine | Piperidine, K2CO3, catalytic KI, EtOH/H2O reflux | High yield, mild conditions | Possible competing side reactions |
| 3. Hydrochloride Salt Formation | Conversion of free base to hydrochloride salt | HCl gas or aqueous HCl | Enhances stability and purity | Requires precise pH control |
Additional Notes
- The predicted physicochemical properties of this compound include a boiling point around 339.5 °C and a pKa of approximately 9.2, consistent with the basic piperidine nitrogen.
- Safety considerations classify the compound as an irritant, necessitating appropriate handling precautions during synthesis.
- Industrial-scale synthesis may incorporate process optimizations such as continuous flow halogenation and automated piperidine substitution to improve scalability and reproducibility.
Q & A
[Basic] What are the common synthetic routes for preparing 3-[4-(sec-butyl)phenoxy]piperidine, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution between 4-(sec-butyl)phenol and an activated piperidine derivative (e.g., piperidin-3-ol mesylate) under basic conditions. Key optimization strategies include:
- Solvent selection : Use anhydrous DMF or DMSO to minimize hydrolysis .
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .
- Catalysis : Add phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the product .
[Advanced] How can researchers resolve discrepancies between calculated and observed NMR chemical shifts in this compound derivatives?
Methodological Answer:
Address spectral inconsistencies systematically:
DFT validation : Use B3LYP/6-311+G(d,p) with D3 dispersion correction for chemical shift calculations .
Solvent effects : Apply IEF-PCM models for DMSO-d₆ or CDCl₃ to match experimental conditions .
Conformational analysis : Perform molecular dynamics simulations (100 ns trajectories at 298K) to account for flexibility .
2D NMR : Use HSQC and HMBC to resolve overlapping signals and confirm assignments .
[Basic] What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural integrity:
- NMR : Analyze aromatic coupling patterns (¹H) and piperidine ring splitting (¹³C) .
- HRMS : Confirm molecular formula (C₁₅H₂₃NO) with <2 ppm mass accuracy .
- FT-IR : Identify key vibrations (C-O-C stretch: 1240–1270 cm⁻¹; piperidine ring modes) .
- XRD : Resolve absolute configuration for crystalline derivatives .
[Advanced] What strategies mitigate competing side reactions during the alkylation of 4-(sec-butyl)phenol in piperidine functionalization?
Methodological Answer:
Control side reactions through:
- Mitsunobu conditions : Use DIAD/TPP for stereospecific coupling .
- Kinetic control : Add electrophilic piperidine derivatives slowly at -20°C .
- Bulky bases : Employ DBU to suppress elimination pathways .
- In situ monitoring : Track intermediates via real-time IR spectroscopy .
[Basic] What safety protocols are critical when handling this compound?
Methodological Answer:
Essential precautions include:
- PPE : NIOSH-approved respirators (N95), nitrile gloves (≥8 mil), and safety goggles .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity .
- Emergency response :
- Skin contact: Flush with PEG 300 followed by soap/water .
- Eye exposure: Irrigate with 0.9% saline for 30 minutes .
[Advanced] How can QSAR modeling guide the optimization of this compound derivatives for CNS penetration?
Methodological Answer:
Implement QSAR steps:
Conformer generation : Use Confab with 10 kcal/mol energy window .
Descriptor calculation :
- Target topological polar surface area (TPSA <76 Ų) for BBB penetration .
- Optimize AlogP (2–4) via XLOGP3 .
Validation : Perform in situ brain perfusion assays in rodents .
Machine learning : Apply Random Forest/SVM to predict activity cliffs .
[Basic] What solvent systems effectively recrystallize this compound?
Methodological Answer:
Optimize recrystallization with:
- Solvent gradient : TBME (primary) and hexane (anti-solvent) .
- Temperature ramp : 45°C → -20°C at 2°C/min .
- Additives : 0.1% triethylamine to prevent degradation .
- Ultrasound : Enhance nucleation (40 kHz, 15 min) .
[Advanced] What experimental designs isolate the pharmacological effects of this compound from off-target actions?
Methodological Answer:
Employ rigorous controls:
- Negative controls : Piperidine without phenoxy substitution; sec-butyl analogs lacking piperidine .
- Positive controls : Known receptor modulators (e.g., paroxetine for SERT inhibition) .
- Screening matrix :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
